![molecular formula C13H8ClNO4 B1350407 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde CAS No. 320417-03-6](/img/structure/B1350407.png)
4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde
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Overview
Description
“4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde” is a chemical compound with the CAS Number: 320417-03-6 . It has a molecular weight of 277.66 . The compound is solid in physical form and has a melting point between 80 - 82 degrees .
Molecular Structure Analysis
The molecular structure of “4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde” can be represented by the linear formula: C13H8ClNO4 . The InChI Code for this compound is 1S/C13H8ClNO4/c14-10-2-1-3-11(7-10)19-13-5-4-9(8-16)6-12(13)15(17)18/h1-8H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde” include a melting point between 80 - 82 degrees .
Scientific Research Applications
Degradation and Treatment Methods
Research on the degradation of chlorophenols and nitrobenzene derivatives in water treatment processes offers insights into potential environmental and industrial applications for managing pollutants. For instance, the study by Brillas, Sauleda, and Casado (1998) on the degradation of 4-chlorophenol using electrochemical methods like anodic oxidation and electro-Fenton processes highlights a pathway for the environmental management of chlorinated organic pollutants (Brillas, Sauleda, & Casado, 1998). Similarly, research on the oxidative degradation of nitrobenzene and chlorophenol compounds using advanced oxidation processes (AOPs) suggests these methods' efficacy in breaking down resistant organic pollutants in wastewater (Sharma, Mukhopadhyay, & Murthy, 2010).
Detection and Sensing Applications
Studies have also focused on the development of methods for the detection of phenolic derivatives, indicating potential applications in environmental monitoring and safety. For example, Phanthong and Somasundrum (2008) explored the use of nitrobenzene as a liquid membrane over a carbon nanotube-modified glassy carbon electrode for the enhanced sensitivity detection of 4-chlorophenol, demonstrating the potential for sensitive and selective detection methods for environmental pollutants (Phanthong & Somasundrum, 2008).
Synthesis and Material Development
Research on the synthesis of compounds related to 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde and their applications in material science offers another perspective on potential applications. For instance, the synthesis of coordination polymers based on phthalate derivatives for sensing applications, as discussed by Wang et al. (2015), suggests avenues for the development of novel materials with applications in sensing and detection (Wang, Zhang, Yu, & Xu, 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with p2x and p2y receptors . These receptors play a crucial role in various physiological processes, including inflammation, pain perception, and neurotransmission .
Mode of Action
It can be inferred that the compound might interact with its targets, possibly p2x and p2y receptors, leading to changes in cellular processes .
Biochemical Pathways
Given the potential interaction with p2x and p2y receptors, it can be speculated that the compound may influence purinergic signaling pathways .
Pharmacokinetics
A compound with a similar structure was found to have improved physical properties and pharmacokinetics .
Result of Action
Based on its potential interaction with p2x and p2y receptors, it can be speculated that the compound may have anti-inflammatory and anti-nociceptive effects .
Safety and Hazards
properties
IUPAC Name |
4-(3-chlorophenoxy)-3-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-10-2-1-3-11(7-10)19-13-5-4-9(8-16)6-12(13)15(17)18/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWAMJZFOINMFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376976 |
Source
|
Record name | 4-(3-chlorophenoxy)-3-nitrobenzenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
320417-03-6 |
Source
|
Record name | 4-(3-chlorophenoxy)-3-nitrobenzenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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